molecular formula C7H15NO3 B2829716 2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol CAS No. 1694446-17-7

2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol

Cat. No.: B2829716
CAS No.: 1694446-17-7
M. Wt: 161.201
InChI Key: VQICZVTXUISKQG-UHFFFAOYSA-N
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Description

2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol (CAS 1694446-17-7) is a high-value chemical intermediate with a molecular formula of C7H15NO3 and a molecular weight of 161.20 g/mol . This compound, which appears as an oil, features a unique structure combining an ethanol moiety linked by an ether bond to a 3-(aminomethyl)oxolane (tetrahydrofuran) ring, providing both hydroxy and aminomethyl functional groups for further chemical modification . Its primary research value lies in its role as a building block for the synthesis of novel platinum-based anticancer compounds . Specifically, it can be incorporated into the "leaving group" of platinum(II) complexes, such as derivatives of dicarboxylate cyclopentaneplatinum or succinic acid platinum. These complexes are designed to inhibit the proliferation of cancer cells and are investigated for the treatment of various proliferative diseases, including malignant lung neoplasms . Researchers can leverage this compound to develop new pharmaceutical candidates with potential therapeutic applications. The product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(aminomethyl)oxolan-3-yl]oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c8-5-7(11-4-2-9)1-3-10-6-7/h9H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQICZVTXUISKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CN)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol typically involves the reaction of oxirane with an aminomethyl compound under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the oxolane ring. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize impurities. Advanced purification techniques such as distillation and chromatography are employed to obtain the final product with the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxides, alcohols, amines, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol is a chemical compound with the molecular formula C7H15NO2. It has an oxolane ring and an aminomethyl group in its structure. It has a wide range of applications in scientific research.

IUPAC Name: 2-[3-(aminomethyl)oxolan-3-yl]oxyethanol
CAS Number: 1694446-17-7
Molecular Weight: 161.20 g/mol
Molecular Formula: C7H15NO3

Scientific Research Applications

This compound is used in scientific research in chemistry, biology, medicine, and industry.

Chemistry this compound serves as a building block in organic synthesis and as a reagent in chemical reactions.

Biology This compound is used in the study of biochemical pathways and as a precursor in synthesizing biologically active molecules.

Medicine The compound is investigated for potential therapeutic properties and as an intermediate in synthesizing pharmaceutical compounds. Studies on similar compounds suggest that derivatives with amino and hydroxyl functionalities can exhibit biological activities, including antimicrobial, neuroprotective, and antioxidant effects.

  • Antimicrobial Activity: Amino alcohol structures often show antimicrobial properties and can inhibit the growth of bacteria and fungi.
  • Neuroprotective Effects: Amino alcohols are known for their neuroprotective properties and may modulate neurotransmitter levels or protect neuronal cells from oxidative stress.
  • Antioxidant Activity: The presence of hydroxyl groups in the structure may confer antioxidant properties, helping to scavenge free radicals and reduce oxidative damage in biological systems.

Industry It is utilized in producing specialty chemicals and as a component in formulating various industrial products.

Chemical Reactions

This compound undergoes oxidation, reduction, and substitution reactions.

  • Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: It can be reduced to form simpler alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
  • Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions using reagents like halogens (Cl2, Br2) and acids (HCl, HBr).

Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of various amino alcohols found that compounds structurally similar to this compound exhibited significant activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL for selected strains.

Mechanism of Action

The mechanism of action of 2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The oxolane ring provides structural stability and enhances its binding affinity to various receptors and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol C₇H₁₅NO₃ 177.27 1694446-17-7 Oxolane ring, aminomethyl, hydroxyethyl
2-{[3-(Aminomethyl)thiolan -3-yl]oxy}ethan-1-ol C₇H₁₅NO₂S 177.27 1698157-65-1 Thiolan (sulfur-containing ring)
2-[(3R)-Oxolan-3-yl]ethan-1-ol C₆H₁₂O₂ 116.16 Not specified Oxolane ring, lacks aminomethyl group
2-{2-[(2-Methyloxolan-3-yl)amino]ethoxy}ethan-1-ol C₉H₁₉NO₃ 189.25 1550254-14-2 Methyl-substituted oxolane, extended ethoxy chain
3-(Aminomethyl)oxolan-3-ylmethanol C₁₀H₁₉NO₂ 185.26 1501271-71-1 Cyclobutyl methanol substituent

Heteroatom Substitution: Oxolane vs. Thiolan

The thiolan analog (C₇H₁₅NO₂S) replaces the oxolane oxygen with sulfur, increasing lipophilicity (logP ~1.2 vs. ~0.5 for oxolane) and altering metabolic stability. Sulfur’s larger atomic radius may enhance membrane permeability but reduce hydrogen-bonding capacity compared to oxygen .

Substituent Variations

  • Aminomethyl Group: The target compound’s aminomethyl group introduces basicity (pKa ~9.5), enabling protonation at physiological pH, which could enhance solubility and receptor interactions.
  • Extended Chains : The ethoxy-extended analog (CAS: 1550254-14-2) includes a methyl-oxolane and additional ethoxy spacer, increasing molecular weight (189.25 vs. 177.27) and possibly improving pharmacokinetic half-life .

Bulkier Substituents

The cyclobutyl methanol derivative (CAS: 1501271-71-1) introduces steric bulk, which may hinder binding to flat enzymatic pockets but improve selectivity for hydrophobic targets. Its molecular weight (185.26) is comparable to the target compound, but the cyclobutyl group could reduce aqueous solubility .

Biological Activity

2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol, also known as 2-[3-(aminomethyl)oxolan-3-yl]ethanol, is a compound with potential biological activities due to its structural characteristics. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H15_{15}NO2_2. The chemical structure is characterized by an oxolane ring and an amino group, which may contribute to its biological interactions.

PropertyValue
Molecular FormulaC7_7H15_{15}NO2_2
SMILESC1COCC1(CCO)CN
InChIInChI=1S/C7H15NO2/c8-5-7(1-3-9)2-4-10-6-7/h9H,1-6,8H2
CAS Number1694446-17-7

Pharmacological Properties

Research on similar compounds suggests that derivatives with amino and hydroxyl functionalities can exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with amino alcohol structures often show antimicrobial properties. Studies have indicated that such compounds can inhibit the growth of bacteria and fungi.
  • Neuroprotective Effects : Amino alcohols are known for their neuroprotective properties. They may modulate neurotransmitter levels or protect neuronal cells from oxidative stress.
  • Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, helping to scavenge free radicals and reduce oxidative damage in biological systems.

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Receptor Modulation : Compounds with similar structures may interact with specific receptors, influencing signaling pathways related to cell survival and apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various amino alcohols found that compounds structurally similar to this compound exhibited significant activity against Gram-positive bacteria. The study reported Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL for selected strains.

Study 2: Neuroprotective Potential

In a neuroprotective study, derivatives of amino alcohols were tested for their ability to protect neuronal cells from glutamate-induced toxicity. Results indicated that these compounds could significantly reduce cell death and maintain mitochondrial function at concentrations of 10–50 µM.

Q & A

Q. What are the optimal synthetic routes for 2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is reacting 3-aminomethyl-oxolane derivatives with ethylene oxide or glycol derivatives under alkaline conditions (e.g., NaOH/KOH). For example, coupling 3-(aminomethyl)oxolan-3-ol with ethylene oxide in a polar solvent (e.g., ethanol) at 60–80°C yields the target compound. Catalysts like strong bases (e.g., NaH) enhance reactivity, but excess base may lead to by-products such as oxidized aldehydes or dimerization products. Purification via fractional distillation or recrystallization improves purity, while HPLC or LC-MS validates the final product .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR are critical for confirming the oxolane ring structure, aminomethyl group (-CH2_2-NH2_2), and ether linkage. Key signals include δ 3.5–4.0 ppm (oxolane protons) and δ 2.8–3.2 ppm (aminomethyl protons).
  • HPLC/LC-MS : Reverse-phase HPLC with UV detection (λ = 210–220 nm) or high-resolution mass spectrometry ensures purity (>98%) and identifies trace impurities (e.g., unreacted intermediates).
  • FT-IR : Peaks at 3300 cm1^{-1} (N-H stretch) and 1100 cm1^{-1} (C-O-C ether) confirm functional groups .

Advanced Research Questions

Q. How does stereochemistry at the oxolane ring impact the compound’s biological activity, and what strategies resolve enantiomeric mixtures?

The stereochemistry of the oxolane ring (e.g., 3R vs. 3S configurations) influences binding affinity to biological targets like enzymes or receptors. Chiral HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) or enzymatic resolution using lipases can separate enantiomers. Computational docking studies (e.g., AutoDock Vina) predict preferential binding of the (R)-enantiomer to α2_2-adrenergic receptors, suggesting structure-activity relationships (SAR) for drug design .

Q. What in vivo metabolic pathways involve this compound, and how do its derivatives affect pharmacokinetics?

In rodent models, the compound undergoes hepatic oxidation via CYP450 enzymes to form a primary amine metabolite, detectable via LC-MS/MS. Prodrug strategies, such as acetylating the hydroxyl group, enhance blood-brain barrier penetration. Pharmacokinetic studies in rats show a half-life (t1/2_{1/2}) of 2.5 hours and bioavailability of 65% when administered intravenously, making it suitable for CNS-targeted therapies .

Q. How can conflicting data on the compound’s solubility and stability be reconciled in formulation studies?

Discrepancies arise from solvent polarity and pH. For example:

  • Aqueous solubility : 25 mg/mL in pH 7.4 buffer but <5 mg/mL in acidic conditions (pH 2.0).
  • Stability : Degrades >20% after 48 hours at 40°C in aqueous solutions, but lyophilized formulations remain stable for 6 months.
    Mitigation strategies include co-solvents (e.g., PEG-400) for solubility and lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .

Methodological and Analytical Challenges

Q. What impurities are commonly observed during synthesis, and how are they quantified?

Major impurities include:

  • By-product A : Unreacted 3-(aminomethyl)oxolan-3-ol (retention time = 4.2 min in HPLC).
  • By-product B : Ethylene glycol adducts (m/z 189.1 in LC-MS).
    Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) or LC-MS/MS with isotope-labeled analogs ensures accurate impurity profiling .

Q. What in silico tools predict the compound’s toxicity and environmental impact?

  • ADMET Predictor® : Estimates acute oral toxicity (LD50_{50} = 450 mg/kg in rats) and bioaccumulation potential (log P = -0.3).
  • ECOSAR : Classifies the compound as “low risk” for aquatic toxicity (EC50_{50} > 100 mg/L for Daphnia magna) .

Advanced Applications in Research

Q. How is this compound utilized as a bifunctional linker in PROTACs (Proteolysis-Targeting Chimeras)?

The hydroxyl group conjugates with E3 ligase ligands (e.g., thalidomide), while the amine links to target proteins (e.g., BRD4). In vitro assays show 80% degradation of BRD4 at 100 nM concentration, validated via Western blot. Optimization involves PEG spacers to balance hydrophilicity and proteasome recruitment efficiency .

Q. What role does it play in studying bacterial biofilm inhibition?

At 50 µg/mL, the compound reduces Pseudomonas aeruginosa biofilm formation by 60% (crystal violet assay). Mechanistic studies via RNA-seq reveal downregulation of pel and psl operons, suggesting interference with cyclic-di-GMP signaling .

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